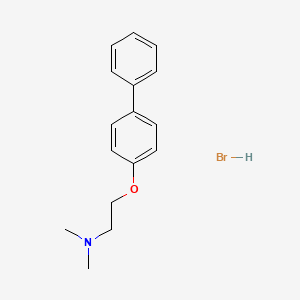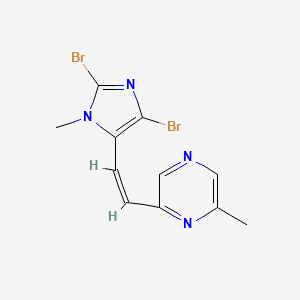
Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is a complex organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazine derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” involves its interaction with specific molecular targets and pathways. The dibromo-imidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine, 2,3-dimethyl-: A simpler pyrazine derivative with two methyl groups.
Imidazole, 2,4,5-tribromo-: An imidazole derivative with three bromine atoms.
Pyrazine, 2-ethyl-3-methyl-: Another pyrazine derivative with ethyl and methyl groups.
Uniqueness
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is unique due to its combination of a pyrazine ring with a dibromo-imidazole moiety and a methyl group
Propiedades
Número CAS |
138335-75-8 |
|---|---|
Fórmula molecular |
C11H10Br2N4 |
Peso molecular |
358.03 g/mol |
Nombre IUPAC |
2-[(Z)-2-(2,5-dibromo-3-methylimidazol-4-yl)ethenyl]-6-methylpyrazine |
InChI |
InChI=1S/C11H10Br2N4/c1-7-5-14-6-8(15-7)3-4-9-10(12)16-11(13)17(9)2/h3-6H,1-2H3/b4-3- |
Clave InChI |
JPMBZQGPMNCDTD-ARJAWSKDSA-N |
SMILES isomérico |
CC1=CN=CC(=N1)/C=C\C2=C(N=C(N2C)Br)Br |
SMILES canónico |
CC1=CN=CC(=N1)C=CC2=C(N=C(N2C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


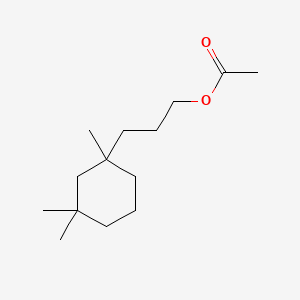
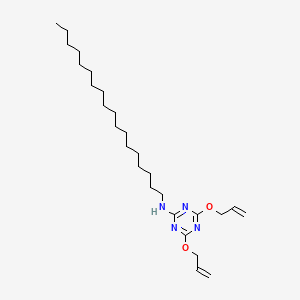


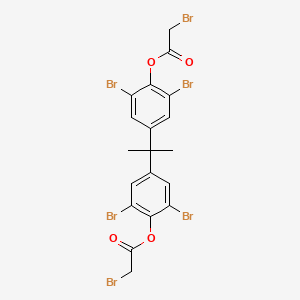
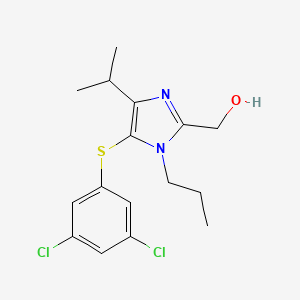
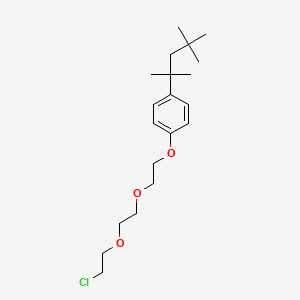
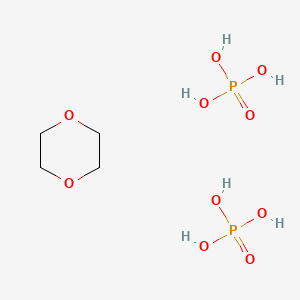
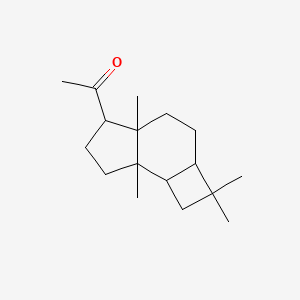
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
